Dimethyl 5-methylisophthalate
CAS No.: 17649-58-0
Cat. No.: VC21033664
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17649-58-0 |
---|---|
Molecular Formula | C11H12O4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | dimethyl 5-methylbenzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 |
Standard InChI Key | DWLNVWOJNQXRLG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES | CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Properties
Chemical Identity
Dimethyl 5-methylisophthalate is an isophthalic acid derivative with a methyl group at the 5-position. It has the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.211 g/mol . The compound is also known by several synonyms, including dimethyl 5-methylbenzene-1,3-dicarboxylate, 5-methylisophthalic acid dimethylester, and 1,3-benzenedicarboxylic acid, 5-methyl-, dimethyl ester . Its Chemical Abstracts Service (CAS) registry number is 17649-58-0, which serves as a unique identifier for this specific chemical entity .
Physical Properties
The physical properties of dimethyl 5-methylisophthalate are summarized in the following table:
Property | Value |
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Molecular Weight | 208.211 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 301.2±22.0 °C at 760 mmHg |
Flash Point | 147.4±20.7 °C |
Exact Mass | 208.073563 |
LogP | 2.91 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Index of Refraction | 1.514 |
This compound appears as a crystalline solid at room temperature. Its relatively high boiling point is indicative of strong intermolecular forces, which is typical for aromatic dicarboxylate esters. The LogP value of 2.91 suggests moderate lipophilicity, making it somewhat soluble in organic solvents while having limited water solubility .
Chemical Properties
Dimethyl 5-methylisophthalate contains two methyl ester groups positioned meta to each other on the benzene ring, with an additional methyl group at the 5-position. The ester groups can undergo typical reactions associated with carboxylic acid esters, including hydrolysis, transesterification, and reduction. The methyl group at the 5-position can participate in reactions such as oxidation or halogenation, making this compound a versatile building block in organic synthesis .
The presence of the aromatic ring provides stability to the molecule, while the methyl substituent slightly increases electron density in the ring through inductive effects. This influences the reactivity patterns compared to unsubstituted dimethyl isophthalate .
Synthesis Methods
From 5-Methylisophthalic Acid
The primary method for synthesizing dimethyl 5-methylisophthalate involves the esterification of 5-methylisophthalic acid with methanol in the presence of an acid catalyst. This reaction typically follows a similar procedure to that used for dimethyl isophthalate:
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5-Methylisophthalic acid is combined with excess methanol
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A catalytic amount of concentrated sulfuric acid is added
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The mixture is heated under reflux conditions for several hours
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After cooling, the product is isolated through crystallization or extraction
Drawing from similar syntheses of related compounds, this reaction generally proceeds with high yields (>90%) under optimized conditions .
Alternative Synthetic Routes
Alternative synthetic approaches may include:
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Oxidation of 5-methyl-1,3-dimethylbenzene followed by esterification
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Methylation of dimethyl isophthalate using appropriate methylating agents and catalysts
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Functional group interconversion from other 5-substituted isophthalate derivatives
These alternative routes are typically employed when specific isotopically labeled compounds or when particular synthetic sequences are required for complex multi-step syntheses .
Applications
Industrial Applications
Dimethyl 5-methylisophthalate finds application in several industrial contexts:
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As a monomer or comonomer in polyester synthesis, contributing to polymers with modified physical properties compared to those derived from unsubstituted isophthalates
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In the production of specialty plasticizers for improving the flexibility and processability of polymeric materials
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As an intermediate in the synthesis of various functional materials and specialty chemicals
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In the preparation of dyes, adhesives, and coating materials
The methylated aromatic structure provides unique properties to the resulting materials, often enhancing thermal stability and mechanical performance compared to non-methylated analogs .
Research Applications
In research settings, dimethyl 5-methylisophthalate serves several important functions:
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As a precursor in the synthesis of coordination polymers and metal-organic frameworks (MOFs), particularly those involving lanthanide ions
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As a starting material for the preparation of functionalized derivatives through transformations at the methyl group, such as bromination to yield dimethyl 5-(bromomethyl)isophthalate
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As a model compound in studies investigating structure-property relationships in aromatic dicarboxylate systems
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In the development of materials with specific optical or electronic properties
Coordination Chemistry
A particularly noteworthy application of dimethyl 5-methylisophthalate is in coordination chemistry, especially with lanthanide ions. Research has demonstrated that the 5-methylisophthalate ligand, derived from the title compound, forms coordination polymers with lanthanide(III) ions, including samarium, europium, gadolinium, terbium, and ytterbium .
These coordination polymers exhibit impressive photoluminescence properties, making them potentially valuable for applications in:
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Chemical sensing, particularly for the detection of nitroaromatic molecules
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Optical materials with emissions in both visible and near-infrared regions
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Advanced display technologies
The 5-methylisophthalate ligand demonstrates efficient energy transfer to lanthanide(III) ions, resulting in intense emissions. The crystal structures of these coordination polymers consist of three-dimensional frameworks formed by the linkage between infinite lanthanide(III)-carboxylate rods through tetradentate 5-methylisophthalate ligands .
Chemical Reactions
Ester Hydrolysis
Dimethyl 5-methylisophthalate can undergo partial or complete hydrolysis of the ester groups, yielding monomethyl 5-methylisophthalate or 5-methylisophthalic acid, respectively. This reaction typically requires basic conditions, such as sodium hydroxide in aqueous-organic solvent mixtures, followed by acidification to obtain the free acid forms .
Functionalization at the Methyl Group
The methyl substituent at the 5-position provides an opportunity for further functionalization:
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Bromination using N-bromosuccinimide (NBS) can yield dimethyl 5-(bromomethyl)isophthalate, which serves as a versatile intermediate for further transformations
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Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid derivatives
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The methyl group can participate in radical reactions, enabling the introduction of various functional groups
Reduction
The ester groups of dimethyl 5-methylisophthalate can be reduced using appropriate reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, 5-methyl-1,3-benzenedimethanol. This transformation is valuable for the synthesis of monomers used in polymer chemistry and for the preparation of ligands with alcohol functionalities.
Comparative Analysis
Comparison with Related Isophthalate Derivatives
The table below presents a comparison of dimethyl 5-methylisophthalate with related 5-substituted isophthalate derivatives:
Compound | CAS Number | Molecular Weight | Melting Point | Key Characteristics |
---|---|---|---|---|
Dimethyl 5-methylisophthalate | 17649-58-0 | 208.21 | Not reported | Base compound, methyl substituent |
Dimethyl isophthalate | 1459-93-4 | 194.18 | 64-68 °C | Unsubstituted parent compound |
Dimethyl 5-nitroisophthalate | 13290-96-5 | 239.18 | 123-125 °C | Electron-withdrawing NO₂ group |
Dimethyl 5-(bromomethyl)isophthalate | 42268-88-2 | 287.11 | Not reported | Reactive bromomethyl group |
Dimethyl 5-iodoisophthalate | Not provided | Not provided | Not reported | Iodo substituent, useful for coupling reactions |
This comparison highlights how different substituents at the 5-position influence the physical properties and reactivity patterns of these compounds .
Structure-Property Relationships
Analytical Methods
Spectroscopic Characterization
Dimethyl 5-methylisophthalate can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR provide valuable structural information, with characteristic signals for the aromatic protons, methyl ester groups, and the 5-methyl substituent
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Infrared (IR) spectroscopy: Exhibits characteristic absorption bands for the ester carbonyl groups (typically around 1720-1740 cm⁻¹) and aromatic C=C stretching
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Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns indicative of the structural features
Chromatographic Analysis
Chromatographic methods commonly employed for the analysis of dimethyl 5-methylisophthalate include:
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Gas Chromatography (GC): Useful for purity determination and quantitative analysis, often coupled with Mass Spectrometry (GC-MS) for structural confirmation
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High-Performance Liquid Chromatography (HPLC): Valuable for separation and quantification, particularly for reaction monitoring and purity assessments
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessments
Current Research Trends
Recent research involving dimethyl 5-methylisophthalate has focused on several promising areas:
Coordination Chemistry and Luminescent Materials
The use of 5-methylisophthalate ligands derived from the title compound in lanthanide coordination chemistry represents a significant research direction. These materials show promise for applications in chemical sensing, particularly for the detection of nitroaromatic compounds. The ability of the 5-methylisophthalate ligand to efficiently transfer energy to lanthanide ions results in intense emissions in both visible and near-infrared regions .
Functional Materials Development
Dimethyl 5-methylisophthalate serves as a precursor in the synthesis of advanced functional materials, including:
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Specialty polymers with enhanced thermal and mechanical properties
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Porous materials for gas adsorption and separation
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Materials with specific optical or electronic properties
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Precursors for the synthesis of more complex aromatic systems
Synthetic Methodology
Research continues in the development of improved synthetic methods for dimethyl 5-methylisophthalate and its derivatives, focusing on:
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